(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride
CAS No.: 206751-83-9
Cat. No.: VC4221753
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206751-83-9 |
---|---|
Molecular Formula | C11H16ClNO |
Molecular Weight | 213.71 |
IUPAC Name | (1R,2S)-2-phenylmethoxycyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1 |
Standard InChI Key | MQVMPQVTUIISOY-DHXVBOOMSA-N |
SMILES | C1CC(C1N)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1- and 2-positions with an amine group and a benzyloxy group, respectively. Its molecular formula is C₁₁H₁₆ClNO, with a molar mass of 214 Da (calculated for the hydrochloride salt) . The (1R,2S) configuration indicates a specific spatial arrangement where the amine group occupies the R-configuration at position 1, while the benzyloxy group adopts the S-configuration at position 2.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₆ClNO | |
IUPAC name | (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride | |
CAS number | 92146-76-4 | |
Stereochemistry | (1R,2S) |
The cyclobutane ring’s strain and rigidity influence the compound’s reactivity, making it a valuable scaffold for studying strained-ring systems in medicinal chemistry .
Synthesis and Stereochemical Control
Key Challenges
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Ring Strain: The cyclobutane ring’s inherent strain complicates synthetic manipulations, requiring mild conditions to prevent ring-opening .
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Stereochemical Purity: Achieving >95% enantiomeric excess (ee) necessitates chiral catalysts or chromatography using chiral stationary phases .
Physicochemical Properties
Spectral Characterization
Applications in Organic Synthesis
Building Block for Complex Molecules
The benzyloxy group serves as a protecting group for alcohols, while the strained cyclobutane ring participates in ring-opening reactions to generate diverse scaffolds . For example:
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Photocycloaddition Precursors: Used in synthesizing natural products like solanascone .
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Pharmaceutical Intermediates: Cyclobutane amines are key motifs in protease inhibitors and kinase modulators .
Case Study: Littoralisone Synthesis
MacMillan’s synthesis of (–)-littoralisone employed a cyclobutane intermediate analogous to (1R,2S)-2-(benzyloxy)cyclobutan-1-amine. The stereochemistry was controlled via a glucose-tethered diene photocycloaddition, yielding a single diastereomer .
Supplier | Purity | Pack Size | Price ($) |
---|---|---|---|
Enamine US | 95% | 100 mg | 104 |
A2B Chem | 95% | 50 mg | 205 |
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